molecular formula C21H28ClNO B12768428 N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride CAS No. 110050-07-2

N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride

Cat. No.: B12768428
CAS No.: 110050-07-2
M. Wt: 345.9 g/mol
InChI Key: OTVJJZXLJNYPLL-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride: C15H26OHCl\text{C}_{15}\text{H}_{26}\text{O} \cdot \text{HCl}C15​H26​O⋅HCl

    .
  • It belongs to the class of terpenoids and is also known as γ-Eudesmol .
  • The compound features a bicyclic structure, combining a naphthalene ring system with an alcohol functional group.
  • Preparation Methods

      Synthetic Routes: The synthesis of γ-Eudesmol involves several steps. One common approach starts with the cyclization of ) with . This reaction yields , which serves as an intermediate.

      Reaction Conditions: The cyclization typically occurs under acidic conditions, using a Lewis acid catalyst such as .

      Industrial Production: While γ-Eudesmol is not produced industrially on a large scale, it can be synthesized in the laboratory using the above method.

  • Chemical Reactions Analysis

      Reactivity: γ-Eudesmol is relatively stable but can undergo various reactions

      Common Reagents and Conditions: Reagents like , , and are used for oxidation and reduction.

      Major Products: The major products depend on the specific reaction conditions, but they include the ketone and alcohol forms of γ-Eudesmol.

  • Scientific Research Applications

      Chemistry: γ-Eudesmol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.

      Biology: It exhibits moderate antibacterial and antifungal properties, making it relevant for natural product-based drug discovery.

      Medicine: While not a drug itself, γ-Eudesmol’s derivatives may have therapeutic applications.

      Industry: Its fragrance and flavor properties find use in perfumery and cosmetics.

  • Mechanism of Action

    • The exact mechanism of γ-Eudesmol’s effects is not fully elucidated.
    • It likely interacts with cellular receptors or enzymes, influencing signaling pathways.
    • Further research is needed to understand its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    110050-07-2

    Molecular Formula

    C21H28ClNO

    Molecular Weight

    345.9 g/mol

    IUPAC Name

    N,N-dimethyl-2-[phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methoxy]ethanamine;hydrochloride

    InChI

    InChI=1S/C21H27NO.ClH/c1-22(2)14-15-23-21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)16-20;/h3-5,9-10,12-13,16,21H,6-8,11,14-15H2,1-2H3;1H

    InChI Key

    OTVJJZXLJNYPLL-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)CCOC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2.Cl

    Origin of Product

    United States

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